molecular formula C13H11ClN2O3S B5566809 N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

Cat. No.: B5566809
M. Wt: 310.76 g/mol
InChI Key: QIIPXDFJGGVUJA-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-substituted benzamides and thiobenzamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinamides.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport. The compound may also interact with other proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
  • N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
  • N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the benzamide moiety enhances its reactivity in substitution reactions, while the sulfonamide group contributes to its biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPXDFJGGVUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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